Molecular Weight Reduction vs. viFSP1 and 1-Cyclohexyl Analog: Implications for Ligand Efficiency and Permeability
CAS 213251-31-1 has a molecular weight of 237.32 g/mol, which is 94.18 g/mol lower than the FSP1 inhibitor viFSP1 (MW 331.5 g/mol) and 41.19 g/mol lower than the 1-cyclohexyl analog (MW 278.42 g/mol) . In fragment- and lead-oriented screening libraries, a molecular weight below 250 g/mol is a critical threshold for achieving high ligand efficiency and optimal passive membrane permeability. This positions CAS 213251-31-1 as a superior starting point for fragment elaboration strategies, where maintaining low MW is essential to meet oral druggability guidelines (Rule of 3 for fragments).
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 237.32 |
| Comparator Or Baseline | viFSP1: 331.5; 1-cyclohexyl analog: 278.42 |
| Quantified Difference | -94.18 g/mol vs. viFSP1; -41.19 g/mol vs. 1-cyclohexyl analog |
| Conditions | Computed from molecular formula (C11H15N3OS) vs. C16H17N3O3S (viFSP1) and C14H19N3OS (1-cyclohexyl analog) |
Why This Matters
For procurement in fragment-based screening or lead-generation libraries, this lower molecular weight directly translates to higher ligand efficiency (binding affinity per heavy atom) and improved probability of meeting oral bioavailability criteria during hit-to-lead optimization.
